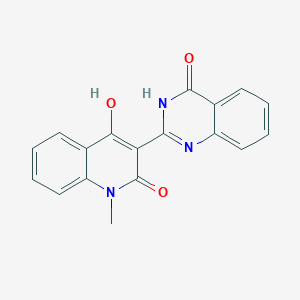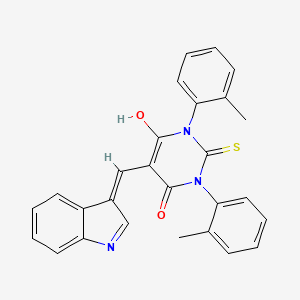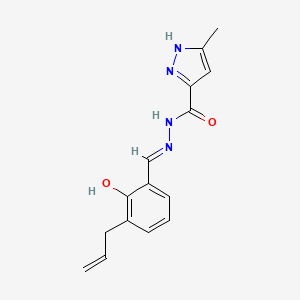![molecular formula C15H13BrN2O2 B3719423 3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3719423.png)
3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide” is a chemical compound with the molecular formula C15H13BrN2O2 . It is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “3-bromo-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide” consists of a bromobenzene ring attached to a hydrazide group, which is in turn connected to a phenyl ring via a double bond . The phenyl ring also has a hydroxyl group attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-bromo-N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide” include a molecular weight of 333.185 . The solubility of the compound in DMSO is unknown .Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Crystal Structure Analysis : Zheng Chang-zheng (2011) synthesized a closely related compound, Nˊ-[(E)-1-(5-Bromo-2-Hydroxyphenyl)ethylidene]benzohydrazide, detailing its crystal structure and classifying it in the monoclinic crystal system. This provides insights into the structural characteristics of similar compounds like 3-bromo-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide (Zheng Chang-zheng, 2011).
Role in Corrosion Inhibition
- Corrosion Inhibition : A. Singh et al. (2021) conducted a study on hydroxy acetophenone derivatives, including compounds structurally similar to this compound. These compounds were evaluated as corrosion inhibitors for mild steel in acidic media. This indicates the potential application of this compound in protecting metal surfaces from corrosion (A. Singh et al., 2021).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Evaluation : Pradeep Kumar et al. (2017) synthesized and evaluated a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, closely related to the subject compound. They discovered that certain compounds in this series exhibited potent antimicrobial and anticancer properties. This suggests that this compound could also possess similar biological activities (Pradeep Kumar et al., 2017).
Applications in Complex Formation
- Formation of Metal Complexes : J. Yu (2013) synthesized and characterized oxovanadium(V) complexes with hydrazone ligands, including derivatives of this compound. This study showcases the potential of such compounds in forming complexes with metals, which could have implications in various fields including catalysis and materials science (J. Yu, 2013).
Properties
IUPAC Name |
3-bromo-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYCGOVBIABECZ-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)


![N'-[(2-methyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B3719366.png)
![(2E)-2-[(2E)-(2-methylbenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B3719376.png)



![2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B3719397.png)

![2-[4-[[(E)-(4-bromophenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B3719422.png)
![(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3719428.png)
![4-methyl-2-nitro-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3719435.png)
![2-[(E)-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B3719442.png)
